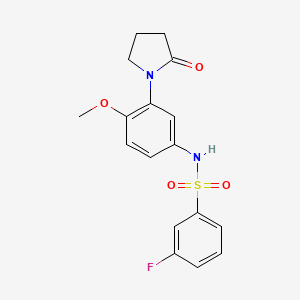

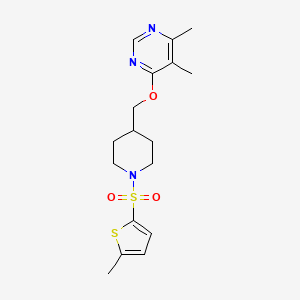

![molecular formula C13H18Cl2N2O B2390738 N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride CAS No. 1286275-79-3](/img/structure/B2390738.png)

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, also known as PCP (Phencyclidine), is a dissociative anesthetic drug that was first synthesized in the 1950s. It was initially used as an anesthetic but was later discontinued due to its adverse side effects. However, it has gained popularity in the scientific research community due to its unique pharmacological effects and potential therapeutic benefits.

Mecanismo De Acción

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to a specific site on the receptor and blocks the influx of calcium ions, which are necessary for normal neuronal function. This results in a disruption of normal neurotransmission, leading to the characteristic dissociative effects of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride.

Biochemical and Physiological Effects:

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased arousal and stimulation. It also activates the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the release of stress hormones such as cortisol. N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has been shown to induce neurotoxicity and oxidative stress in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a useful tool for studying the role of glutamate receptors in various physiological processes. N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride also has a rapid onset of action and a relatively short half-life, making it easy to administer and control in laboratory experiments.

However, N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride also has several limitations. It is a highly potent and addictive drug, and caution must be taken when handling and administering it in laboratory settings. N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has also been shown to induce neurotoxicity and oxidative stress, which may limit its use in certain types of experiments.

Direcciones Futuras

There are several future directions for research on N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride. One area of interest is the potential therapeutic applications of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride. Studies have shown that N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride may have antidepressant and anti-inflammatory effects, and there is ongoing research into its potential use in treating various psychiatric and neurological disorders.

Another area of interest is the development of novel NMDA receptor antagonists that have similar pharmacological effects to N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride but with fewer adverse side effects. Researchers are also investigating the role of glutamate receptors in various physiological processes, which may lead to the development of new drugs for treating a range of disorders.

Conclusion:

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, or N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, is a dissociative anesthetic drug that has gained popularity in the scientific research community due to its unique pharmacological effects and potential therapeutic benefits. It acts as a non-competitive antagonist of the NMDA receptor and has several biochemical and physiological effects. While N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has several advantages as a research tool, caution must be taken when handling and administering it in laboratory settings. There are several future directions for research on N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, including the development of novel NMDA receptor antagonists and investigating its potential therapeutic applications.

Métodos De Síntesis

The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride involves the reaction of 1-(1-phenylcyclohexyl)piperidine with chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride.

Aplicaciones Científicas De Investigación

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has been extensively studied for its effects on the central nervous system. It has been used as a research tool to study the mechanisms of action of glutamate receptors and to investigate the pathophysiology of schizophrenia. N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has also been used in animal models to study the effects of dissociative anesthetics on behavior and cognition.

Propiedades

IUPAC Name |

N-(4-aminocyclohexyl)-3-chlorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJJSEMJGSTNNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)C2=CC(=CC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

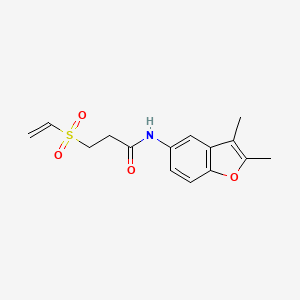

![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)

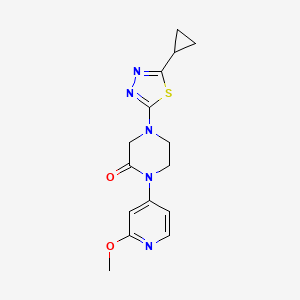

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)

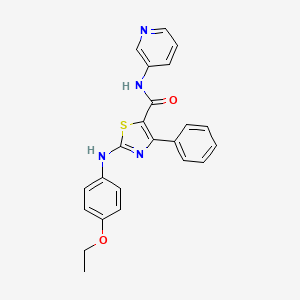

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2390665.png)

![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)

![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)

![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)

![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)

![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)

![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)